molecular formula C11H12O5 B599342 3,5,7-Trimethoxy-1(3H)-isobenzofuranone CAS No. 10513-51-6

3,5,7-Trimethoxy-1(3H)-isobenzofuranone

Cat. No.: B599342
CAS No.: 10513-51-6
M. Wt: 224.212
InChI Key: CZNYBUZEEYZAKA-UHFFFAOYSA-N
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Description

3,5,7-Trimethoxy-1(3H)-isobenzofuranone is an organic compound with a complex structure that includes three methoxy groups attached to a benzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone typically involves the methoxylation of a suitable precursor. One common method involves the reaction of a benzofuranone derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving purification and crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethoxy-1(3H)-isobenzofuranone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

3,5,7-Trimethoxy-1(3H)-isobenzofuranone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5,7-Trimethoxy-1,4-phenanthrenequinone: A structurally related compound with similar methoxy groups but a different core structure.

    3,5,7-Trimethoxyflavone: Another compound with methoxy groups, but with a flavone core.

Uniqueness

3,5,7-Trimethoxy-1(3H)-isobenzofuranone is unique due to its specific benzofuranone core structure and the positioning of the methoxy groups

Properties

CAS No.

10513-51-6

Molecular Formula

C11H12O5

Molecular Weight

224.212

IUPAC Name

3,5,7-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)10(12)16-11(7)15-3/h4-5,11H,1-3H3

InChI Key

CZNYBUZEEYZAKA-UHFFFAOYSA-N

SMILES

COC1C2=CC(=CC(=C2C(=O)O1)OC)OC

Synonyms

Phthalide, 3,5,7-trimethoxy-

Origin of Product

United States

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